molecular formula C15H10FN3O B12021953 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12021953
M. Wt: 267.26 g/mol
InChI Key: TZUKNDMCNFCOBC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 618101-63-6) is a high-value chemical scaffold with significant potential in medicinal and agrochemical research. This compound features a pyrazole core substituted with both a 4-fluorophenyl group and a pyridin-3-yl ring, a structure known to confer a wide spectrum of biological activities. The pyrazole nucleus is a recognized pharmacophore in drug discovery, with documented activities including anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The specific structure of this carbaldehyde, particularly the 3-pyridinyl substitution, makes it a key synthetic intermediate for developing novel active molecules. Recent studies highlight that incorporating a pyridine ring into a pyrazole oxime ether structure can yield compounds with potent insecticidal properties against various pests . Similarly, the 4-carbaldehyde functional group is a versatile handle for further synthetic elaboration, enabling the construction of more complex heterocyclic systems, such as fluorescent boron complexes for materials science applications . This product is provided for early discovery research and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity, as no analytical data is provided. All sales are final.

Properties

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-10H

InChI Key

TZUKNDMCNFCOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Mechanism and General Procedure

The Vilsmeier-Haack reaction is a cornerstone method for introducing formyl groups into aromatic and heteroaromatic systems. The process involves the generation of a reactive chloroiminium intermediate from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which facilitates electrophilic substitution at the para position of electron-rich heterocycles. For pyrazole derivatives, this method is particularly effective at the 4-position due to the directing effects of adjacent substituents.

In the context of 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole ring is first constructed with appropriate substituents at positions 1 and 3. The 4-position is then formylated using the Vilsmeier-Haack reagent (POCl₃/DMF). For example, Abdel-Wahab et al. demonstrated that 3,5-disubstituted pyrazoles undergo smooth formylation at position 4 when treated with POCl₃/DMF at 90–120°C. This aligns with the target compound’s substitution pattern, where the 4-fluorophenyl group at N1 and pyridin-3-yl at C3 direct electrophilic attack to the C4 position.

Application to Target Compound

A direct application involves synthesizing the pyrazole core via cyclization of a hydrazine derivative with a diketone precursor, followed by Vilsmeier-Haack formylation. For instance, 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole can be prepared by reacting 4-fluorophenylhydrazine with a pyridin-3-yl-substituted β-diketone. Subsequent treatment with POCl₃/DMF introduces the aldehyde group at C4 (Scheme 1).

Scheme 1 :

  • Cyclization of 4-fluorophenylhydrazine and pyridin-3-yl-β-diketone in ethanol under reflux.

  • Formylation using POCl₃/DMF at 90°C for 6 hours.

This method typically yields 65–75% of the desired carbaldehyde, with purity exceeding 95% after recrystallization. Challenges include controlling side reactions such as over-chlorination or decomposition under acidic conditions.

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

Hydrazone Formation and Cyclization

An alternative route involves the condensation of arylhydrazines with α,β-unsaturated ketones to form hydrazones, which undergo cyclization to yield pyrazoles. For example, 4-fluorophenylhydrazine reacts with 3-pyridinylpropenone to form a hydrazone intermediate, which cyclizes in the presence of acetic acid to generate the pyrazole ring. The aldehyde group is introduced either during cyclization or via post-synthetic modification.

Optimization Strategies

Key parameters affecting yield and regioselectivity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates.

  • Catalysis : Acidic catalysts (e.g., HCl, acetic acid) improve cyclization efficiency, while base catalysts may lead to side products.

  • Temperature : Moderate heating (80–100°C) balances reaction speed and byproduct suppression.

In a representative procedure, Abu-Zaied et al. achieved 70% yield for a related pyrazole-4-carbaldehyde by cyclizing a hydrazone derived from 4-fluorophenylhydrazine and 3-pyridinylpropenone in DMF at 100°C.

Oxidation of Pyrazole Alcohols

Alcohol Precursors and Oxidation Agents

Pyrazole-4-methanol derivatives serve as precursors for the target aldehyde. Oxidation using agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) converts the alcohol to the aldehyde. For instance, 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-methanol can be oxidized with PCC in dichloromethane to yield the carbaldehyde.

Limitations and Side Reactions

Over-oxidation to carboxylic acids is a common issue, particularly with strong oxidizing agents like KMnO₄. Abdel-Wahab et al. reported that using PCC in anhydrous conditions minimizes over-oxidation, achieving 60–65% yields.

Alternative Methods: Friedel-Crafts Hydroxyalkylation

Reaction Design

Friedel-Crafts hydroxyalkylation involves the reaction of pyrazole derivatives with aldehydes or ketones in the presence of Lewis acids (e.g., AlCl₃). While less common for pyrazole-4-carbaldehydes, this method has been explored for introducing bulky substituents. For the target compound, however, this approach is limited by competing reactions at the electron-rich pyridinyl group.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Key AdvantagesLimitations
Vilsmeier-HaackPre-formed pyrazolePOCl₃/DMF, 90°C, 6 h70–7595–98High regioselectivity, scalableHarsh acidic conditions
Hydrazone Cyclization4-Fluorophenylhydrazine, propenoneDMF, 100°C, 8 h65–7090–95One-pot synthesisRequires strict stoichiometric control
Alcohol OxidationPyrazole-4-methanolPCC/CH₂Cl₂, rt, 12 h60–6585–90Mild conditionsRisk of over-oxidation

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrazole derivatives, including 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde, have shown promising anticancer properties. Research indicates that compounds with pyrazole scaffolds can inhibit various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers, with IC50 values indicating potent activity .
    • A study highlighted the synthesis of novel pyrazole derivatives that exhibited significant inhibitory effects on Aurora-A kinase, a target in cancer therapy, suggesting a potential pathway for developing anticancer drugs .
  • Anti-inflammatory Properties
    • The compound has been explored as a scaffold for anti-inflammatory agents. Pyrazole derivatives are known to possess anti-inflammatory activities, making this compound a candidate for further development in treating inflammatory diseases .
  • Neuroprotective Effects
    • Some studies suggest that pyrazole derivatives can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modulation of neuroinflammatory pathways by these compounds is an area of ongoing research .

Synthesis and Derivatives

The synthesis of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves multi-step procedures where the pyrazole core is modified to enhance biological activity. This includes the introduction of various substituents that can influence the compound's pharmacological properties.

Table 1: Synthesis Pathways and Yield

StepReaction TypeReagentsYield (%)
1CondensationPyridine derivative + Aldehyde70
2CyclizationPyrazole precursor + Acid catalyst65
3FunctionalizationFluorination step80

Case Study 1: Anticancer Efficacy

A recent study examined a series of pyrazole derivatives, including the target compound, for their anticancer activity against MCF-7 and HCT116 cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) relevant for drug design .

Case Study 2: Inhibition of Kinase Activity

In another investigation, the compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The findings showed that the compound effectively inhibited Aurora-A kinase with an IC50 value of 0.16 µM, underscoring its potential as a lead compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituents at positions 1 and 3 of the pyrazole ring. Key comparisons include:

Compound Substituents Key Properties
1-(4-Fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde 1: 4-Fluorophenyl; 3: Pyridin-3-yl Enhanced solubility due to pyridine; potential for dual hydrogen bonding
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1: 4-Isopropylbenzyl; 3: 4-Fluorophenyl High antibacterial activity against P. aeruginosa (MIC: 6.25 µg/mL)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1: Benzoyl; 3: Phenyl Antioxidant activity (IC50: 12.3 µM for DPPH scavenging)
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde 1: 2-Fluoroethyl; 3: Pyridin-3-yl Lower molecular weight (219.21 g/mol); potential CNS permeability
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 1: H; 3: 4-Fluorophenyl Simpler structure; used as a precursor for antimicrobial agents

Key Observations:

  • Bioactivity: The 4-fluorophenyl group enhances antibacterial activity, as seen in the isopropylbenzyl analog’s potency against P. aeruginosa .
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine, nitro) increase electrophilicity of the carbaldehyde, influencing reactivity in subsequent derivatizations .
  • Solubility: Pyridine-containing derivatives exhibit improved aqueous solubility compared to purely aryl-substituted analogs, aiding bioavailability .

Spectral and Physical Data

  • IR Spectroscopy: The carbaldehyde C=O stretch appears at ~1670–1640 cm⁻¹ across analogs, with pyridine C=N stretches at ~1530 cm⁻¹ .
  • NMR: The aldehyde proton resonates at δ 9.5–9.2 ppm, while pyridine protons appear as multiplets at δ 7.0–8.5 ppm .
  • Crystallography: Fluorophenyl-substituted pyrazoles often adopt planar conformations, but pyridine substitution may introduce torsional angles affecting crystal packing .

Commercial Availability and Purity

  • Derivatives with pyridinyl groups (e.g., 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) are synthesized for research, indicating feasibility of scaling production .

Biological Activity

1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological implications, and the mechanisms underlying its activity, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is C15H10FN3O, with a molecular weight of approximately 283.26 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a pyridine moiety, which contribute to its biological properties.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antitumor, antimicrobial, and antiviral effects. The specific compound has shown promise in several areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as potent anti-inflammatory agents. For instance:

  • A study demonstrated that compounds similar to 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established drugs like diclofenac sodium .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties:

  • In vitro studies revealed that it induces apoptosis in cancer cell lines, showcasing IC50 values as low as 49.85 µM against specific tumor types .
  • Another investigation found that derivatives of pyrazole exhibited growth inhibition in various cancer cell lines, indicating potential for development as anticancer therapeutics .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented:

  • Compounds were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results that suggest their utility in treating infections .

4. Antiviral Activity

Emerging evidence suggests potential antiviral properties:

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds may influence apoptosis and survival pathways in cells.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives:

StudyFocusFindings
Farahat et al. (2020)Synthesis and Biological ActivityHighlighted the anti-inflammatory and antimicrobial properties of pyrazole derivatives, including compounds structurally related to 1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde .
Selvam et al. (2014)Anti-inflammatory ActivityReported significant inhibition of TNF-α and IL-6 by synthesized pyrazoles compared to standard treatments .
Burguete et al. (2015)Antimicrobial EfficacyDemonstrated effective antimicrobial activity against various pathogens using related pyrazole compounds .

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is typically synthesized via a multi-step condensation and cyclization strategy. Key steps include:

  • Condensation : Reacting 4-fluorophenylhydrazine with a pyridinyl-substituted β-ketoaldehyde precursor under reflux in ethanol or methanol .
  • Cyclization : Using Vilsmeier-Haack conditions (POCl₃/DMF) to form the pyrazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Optimization Tips :

  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to aldehyde) to minimize side products.
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Condensation4-Fluorophenylhydrazine, EtOH, reflux65–70
CyclizationPOCl₃, DMF, 0–5°C → RT, 12 h80–85

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals: Aldehyde proton at δ 9.8–10.2 ppm; pyridinyl protons at δ 7.5–8.5 ppm .
  • IR : Stretch at ~1700 cm⁻¹ (C=O aldehyde) and ~1600 cm⁻¹ (C=N pyrazole) .
  • Mass Spectrometry : ESI-MS (m/z calc. for C₁₆H₁₁FN₃O: 280.09; observed [M+H]⁺: 281.10) .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL ) confirms planar pyrazole ring (mean deviation <0.03 Å) and dihedral angles between fluorophenyl/pyridinyl groups (~22–47°) .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against E. coli, S. aureus, and P. aeruginosa using broth microdilution (concentration range: 0.5–128 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) at 10 µM–1 mM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer: SAR Insights :

  • Pyridinyl Position : 3-Pyridinyl (target compound) shows stronger π-π stacking with bacterial DNA gyrase vs. 4-pyridinyl analogs (ΔMIC = 4-fold) .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine enhances lipophilicity (logP +0.3), improving membrane permeability but reducing solubility .

Table 2 : Substituent Effects on Antimicrobial Activity

Substituent (Position)MIC (µg/mL) vs. P. aeruginosaReference
4-Fluorophenyl (1)8.0
4-Methoxyphenyl (1)32.0
2-Pyridinyl (3)64.0

Q. What crystallographic parameters are critical for resolving conformational ambiguities?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : SHELXL refinement (R-factor <0.05) with anisotropic displacement parameters for non-H atoms .
  • Key Metrics :
    • Dihedral angle between pyridinyl and fluorophenyl groups: 22.58(6)° .
    • Hydrogen-bonding networks (e.g., O–H⋯N, C–H⋯O) stabilize crystal packing .

Q. How can computational modeling predict target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR). Key interactions:
    • Aldehyde oxygen forms H-bonds with Arg120 (ΔG = -8.2 kcal/mol) .
    • Fluorophenyl group occupies hydrophobic pocket (Van der Waals energy: -4.1 kcal/mol).
  • MD Simulations : 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., bacterial strain ATCC 25922 vs. clinical isolates) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (p<0.05) to validate reproducibility across labs.
  • Meta-Analysis : Compare logP, MIC, and cytotoxicity data from ≥3 independent studies .

Q. What methodologies assess metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsome Assay : Incubate compound (10 µM) with rat/human microsomes (37°C, NADPH). Monitor via HPLC:
    • t₁/₂ = 45 min (human) vs. 28 min (rat) due to CYP3A4/2D6 differences .
  • Degradation Products : LC-MS identifies aldehyde oxidation to carboxylic acid (m/z 296.08) .

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